REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=2[C:16]([F:19])([F:18])[F:17])[CH:4]=[CH:5][N:6]=1>C(O)C.[Pd]>[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=2[C:16]([F:19])([F:17])[F:18])[CH:4]=[CH:5][N:6]=1
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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CC=1N(C=CN1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture is filtered through a pad of celite
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Type
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WASH
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Details
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washed with ethanol
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Type
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CONCENTRATION
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Details
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The combined filtrate and washings are concentrated
|
Name
|
|
Type
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product
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Smiles
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CC=1N(C=CN1)C1=C(C=C(C=C1)N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |